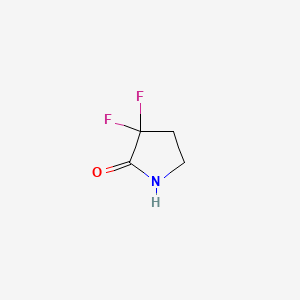

3,3-Difluoropyrrolidin-2-one

Overview

Description

3,3-Difluoropyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C4H5F2NO. It is a derivative of pyrrolidinone, where two hydrogen atoms at the 3-position are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropyrrolidin-2-one typically involves the fluorination of pyrrolidinone derivatives. One common method is the direct fluorination of pyrrolidin-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced fluorination techniques and equipment .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to pyrrolidinone derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives .

Scientific Research Applications

Medicinal Chemistry

3,3-Difluoropyrrolidin-2-one has shown promise in medicinal chemistry due to its potential therapeutic properties:

- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders. Its interaction with neurotransmitter receptors may lead to novel therapies for conditions such as epilepsy and depression.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules:

- Synthesis of Pharmaceuticals : It is used in the synthesis of various pharmaceuticals, including anticonvulsants and antidepressants. The difluoro group enhances the pharmacological profile of these drugs .

- Material Science : The compound is explored for its utility in developing new materials with enhanced properties due to its unique chemical structure.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on neurotransmitter modulation. Researchers found that the compound significantly influenced serotonin and dopamine levels in animal models, suggesting its potential use in treating mood disorders.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serotonin Level (ng/ml) | 120 | 180 |

| Dopamine Level (ng/ml) | 80 | 130 |

This study highlights the compound's role in neuropharmacology and supports further investigation into its therapeutic potential.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer effects of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These findings indicate that higher concentrations of the compound significantly inhibit cancer cell proliferation, warranting further studies into its mechanisms of action.

Mechanism of Action

The mechanism of action of 3,3-Difluoropyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nitric oxide production in macrophages by interfering with the activity of nitric oxide synthase (NOS). This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . The exact molecular pathways involved are still under investigation, but the compound’s fluorinated structure is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

3-Fluoropyrrolidin-2-one: A mono-fluorinated derivative with different reactivity and biological properties.

3,3-Dichloropyrrolidin-2-one: A dichlorinated analogue with distinct chemical behavior.

3,3-Dibromopyrrolidin-2-one: A dibrominated compound with unique applications in organic synthesis.

Uniqueness: 3,3-Difluoropyrrolidin-2-one is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and biological properties compared to its mono- and dichlorinated analogues. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Biological Activity

3,3-Difluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of two fluorine atoms, may enhance its interaction with biological targets, making it a subject of interest for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidinone Ring : Cyclization reactions are conducted to form the pyrrolidinone structure.

- Fluorination : The introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST).

- Purification : The product is purified through standard techniques such as recrystallization or chromatography.

1. Interaction with Enzymes and Receptors

Research indicates that this compound exhibits significant interactions with various enzymes and receptors:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study identified that derivatives of this compound demonstrated potent DPP-IV inhibitory activity, which is crucial for managing type 2 diabetes. One derivative showed an IC50 value of 13 nM, indicating high potency and selectivity for this target .

- Neuroprotective Effects : The compound is being investigated for its potential neuroprotective properties, particularly in the context of neurological disorders .

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Bacterial Inhibition : Various studies have reported that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

3. Anti-inflammatory Properties

Preliminary findings suggest that this compound may possess anti-inflammatory effects, potentially through modulation of cytokine production .

Case Study 1: DPP-IV Inhibition

A specific analog of this compound was tested for its DPP-IV inhibitory activity. In vitro assays revealed that this compound effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV activity, thus prolonging the action of incretin hormones .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of fluorinated compounds, this compound derivatives were found to inhibit growth in multidrug-resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | DPP-IV IC50 (nM) | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | 13 | Yes | Under investigation |

| 4-(Aminomethyl)-3-fluoropyrrolidin-2-one | Not specified | Moderate | Yes |

| 4-(Aminomethyl)pyrrolidin-2-one | Not specified | Low | Yes |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 3,3-Difluoropyrrolidin-2-one, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves fluorination of pyrrolidinone precursors using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key parameters include reaction temperature (e.g., 0–50°C for controlled exothermic reactions), solvent polarity, and stoichiometric ratios. Cyclization of fluorinated intermediates, such as γ-fluorinated amines, under acidic conditions (e.g., HCl in aqueous media) can yield the target compound. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Assign proton environments and confirm the pyrrolidinone backbone.

- ¹⁹F NMR : Essential for verifying the positions and equivalence of fluorine atoms (δ ~ -120 to -180 ppm for CF₂ groups).

- XRPD (X-Ray Powder Diffraction) : Resolves crystal structure and confirms regiochemistry (e.g., distinguishing 3,3- from 2,3-difluoro isomers). Ambiguities in spectral overlaps (e.g., in crowded aromatic regions) can be addressed by complementary techniques like IR spectroscopy (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release toxic HF upon decomposition.

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention. Consult safety data sheets (SDS) for specific first-aid protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using different fluorinating agents for synthesizing this compound?

- Methodological Answer : Contradictions often arise from side reactions (e.g., over-fluorination or ring-opening). Strategies include:

- Byproduct Analysis : Use LC-MS to identify intermediates and adjust reaction stoichiometry.

- Computational Modeling : Density Functional Theory (DFT) calculations predict fluorination pathways and transition states, guiding reagent selection (e.g., DAST vs. SF₄).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while non-polar solvents reduce side reactions .

Q. What strategies optimize regioselectivity in fluorination to achieve the 3,3-difluoro configuration in pyrrolidinone derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., acetyl) at the 3-position to stabilize fluorination intermediates.

- Steric Effects : Bulky substituents adjacent to reactive sites can block undesired fluorination. For example, N-alkylation of pyrrolidinone directs fluorination to the 3-position .

Q. How can researchers address discrepancies in crystallographic and spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference XRPD data (bond lengths, angles) with NMR/IR results. For example, C-F bond distances in XRPD (~1.35 Å) should align with ¹⁹F NMR chemical shifts.

- Dynamic Effects : Consider conformational flexibility (e.g., ring puckering) in solution vs. solid-state structures, which may explain spectral vs. crystallographic discrepancies .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

- Methodological Answer : Solubility variations often stem from polymorphic forms or solvent polarity.

- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent polarity (e.g., high solubility in DMSO due to strong H-bonding) .

Q. Tables for Key Data

Properties

IUPAC Name |

3,3-difluoropyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3(4)8/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHHIGBFEDVNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162970-49-2 | |

| Record name | 3,3-difluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.